苄基-(6-甲基-苯并噻唑-2-基)-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

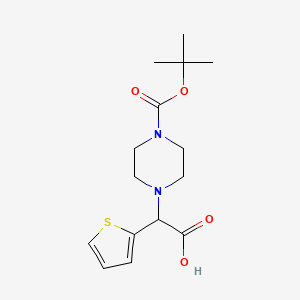

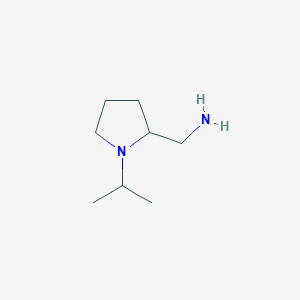

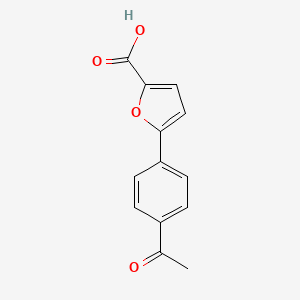

Benzyl-(6-methyl-benzothiazol-2-yl)-amine is a compound that falls within the class of benzothiazoles, which are heterocyclic compounds containing a benzene ring fused to a thiazole ring. These compounds, including their derivatives, have been extensively studied due to their diverse biological activities and potential therapeutic applications. The compound of interest, with a benzyl group attached to the 6-methyl-benzothiazol-2-yl moiety, is likely to exhibit interesting chemical and biological properties due to the presence of the benzothiazole core and the substituents attached to it .

Synthesis Analysis

The synthesis of benzothiazole derivatives often involves the reaction of 2-aminothiophenol with various electrophiles or the cyclization of thioamides. In the context of benzyl-(6-methyl-benzothiazol-2-yl)-amine, the synthesis could potentially involve the functionalization of the benzothiazole core with a benzyl group. For instance, the reaction of (2-benzothiazolyl)methyllithium with organic electrophiles has been shown to introduce various functional groups, including amine groups, into the benzothiazole structure . Additionally, the synthesis of substituted benzylidene-(1H-indol-4-yl)-amines has been reported, which could provide insights into similar synthetic strategies for benzyl-(6-methyl-benzothiazol-2-yl)-amine .

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives is characterized by the presence of a thiazole ring fused to a benzene ring. The substitution pattern on the benzothiazole core can significantly influence the molecular conformation and the potential for intramolecular interactions. For example, the novel thiophene-benzothiazole derivative compounds synthesized in one study were characterized using spectroscopic techniques and single-crystal X-ray diffraction, confirming the presence of intramolecular hydrogen bonding .

Chemical Reactions Analysis

Benzothiazole derivatives are known to undergo various chemical reactions, including acylation, alkylation, and reactions with amines. The antitumor activity of 2-(4-aminophenyl)benzothiazoles has been linked to their metabolism, which involves N-acetylation and oxidation . Similarly, the reaction of 1-(2-benzothiazolyl)-4-(dicyanomethylene)-3-methyl-2-pyrazolin-5-one with amines yields various substituted pyrazolone derivatives . These reactions highlight the reactivity of the benzothiazole moiety and its potential to form diverse chemical structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives are influenced by their molecular structure. The presence of substituents can affect properties such as solubility, melting point, and reactivity. For instance, the solvent effects on the UV-Vis absorption of thiophene-benzothiazole derivatives were studied, indicating that solvent polarity can significantly impact the electronic absorption behavior of these compounds . Additionally, the chemiluminescence derivatization of amines for liquid chromatography has been explored using a benzothiazole derivative, demonstrating the utility of these compounds in analytical chemistry .

科学研究应用

合成和生物学评价

苄基-(6-甲基-苯并噻唑-2-基)-胺及其衍生物已被合成并评估了各种生物活性。这些化合物显示出有希望的抗菌、抗真菌和驱虫活性。例如,Amnerkar 等人(2015 年)合成了一系列这些化合物,展示了针对各种细菌和真菌菌株的中等至优异的抗菌活性,以及针对蚯蚓物种的良好驱虫活性 (Amnerkar、Bhongade 和 Bhusari,2015 年)。

抗菌和缓蚀研究

除了它们的生物活性外,这些化合物还因其作为缓蚀剂的潜力而受到研究。Nayak 和 Bhat(2023 年)探讨了苯并噻唑衍生物(包括苄基-(6-甲基-苯并噻唑-2-基)-胺)的缓蚀作用,发现它们表现出显着的生物活性和缓蚀性能 (Nayak 和 Bhat,2023 年)。

合成和表征

已经开发了多种合成方法来创建苄基-(6-甲基-苯并噻唑-2-基)-胺衍生物。Chaudhary 等人(2011 年)报道了相关化合物的合成及其通过元素分析和光谱研究进行的表征。这些化合物被测试了它们的抗菌和昆虫学活性 (Chaudhary 等人,2011 年)。

抗炎活性

苄基-(6-甲基-苯并噻唑-2-基)-胺的一些衍生物已因其抗炎活性而受到研究。Srivastav、Salahuddin 和 Shantakumar(2009 年)合成了新型化合物并研究了它们的抗炎和抗菌活性,证明了这些化合物在治疗应用中的潜力 (Srivastav、Salahuddin 和 Shantakumar,2009 年)。

作用机制

Target of Action

Benzothiazoles are known to interact with a variety of biological targets, including enzymes and receptors .

Mode of Action

Benzothiazoles are known to interact with their targets through various mechanisms, such as binding to active sites or allosteric sites, leading to changes in the target’s function .

Biochemical Pathways

Benzothiazoles are known to affect various biochemical pathways depending on their specific targets .

Pharmacokinetics

The solubility of related compounds in various solvents suggests that the compound may have good bioavailability .

Result of Action

Benzothiazoles are known to have various effects at the molecular and cellular level, depending on their specific targets .

Action Environment

Factors such as temperature, ph, and the presence of other molecules can influence the action of benzothiazoles .

属性

IUPAC Name |

N-benzyl-6-methyl-1,3-benzothiazol-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2S/c1-11-7-8-13-14(9-11)18-15(17-13)16-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHBLYJKTDDCZIG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(S2)NCC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90368267 |

Source

|

| Record name | Benzyl-(6-methyl-benzothiazol-2-yl)-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90368267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl-(6-methyl-benzothiazol-2-yl)-amine | |

CAS RN |

56406-14-5 |

Source

|

| Record name | Benzyl-(6-methyl-benzothiazol-2-yl)-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90368267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(2,2,2-Trifluoroethoxy)sulfonyl]benzoic acid](/img/structure/B1332920.png)

![(2E)-3-{2-chloroimidazo[1,2-a]pyridin-3-yl}prop-2-enoic acid](/img/structure/B1332925.png)

![N-[(3-chloro-4-ethoxy-5-methoxyphenyl)methylidene]hydroxylamine](/img/structure/B1332927.png)

![4-([1,3]Thiazolo[5,4-b]pyridin-2-yl)aniline](/img/structure/B1332934.png)

![[(1,3-Benzodioxol-5-ylcarbonyl)amino]acetic acid](/img/structure/B1332937.png)